Synthesis and Properties of Tetrabromobisphenol A Bismethyl Ether
Synthesis and Properties of Tetrabromobisphenol A Bismethyl Ether
Technical Monograph | Version 1.0
Executive Summary & Critical Identification
Tetrabromobisphenol A bismethyl ether (TBBPA-BME) is a derivatized halogenated phenolic ether used primarily as an additive flame retardant in styrenic polymers (EPS/HPS).[1] For researchers in drug development and toxicology, TBBPA-BME represents a critical model compound for studying the metabolic stability of lipophilic ethers and the environmental fate of halogenated aromatics.
Critical Nomenclature Alert
A common error in chemical databases is the conflation of TBBPA-BME with structurally related flame retardants. Researchers must verify the CAS registry number before procurement or synthesis.
| Compound Name | Abbreviation | CAS Number | Structure Note |
| Tetrabromobisphenol A bismethyl ether | TBBPA-BME | 37853-61-5 | Target of this guide. Methylated phenolic groups.[1][2][3] |
| 1,2-Bis(2,4,6-tribromophenoxy)ethane | BTBPE | 37853-59-1 | Distinct compound; often confused due to similar applications.[1] |
| Tetrabromobisphenol A | TBBPA | 79-94-7 | The precursor phenolic substrate.[1] |
Physicochemical Profile
The methylation of TBBPA significantly alters its lipophilicity and hydrogen-bonding capacity, impacting its bioavailability and solubility profile compared to the parent phenol.
| Property | Value / Description |
| Molecular Formula | C₁₇H₁₆Br₄O₂ |
| Molecular Weight | 571.92 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 176 – 178 °C |
| Solubility | Soluble in Toluene, THF, Chloroform; Sparingly soluble in MeOH; Insoluble in Water |
| LogKow (Predicted) | ~6.5 - 7.0 (Highly Lipophilic) |
Chemical Synthesis Protocols
Strategic Analysis of Routes
The synthesis of TBBPA-BME involves the O-methylation of the sterically hindered phenolic hydroxyl groups of TBBPA. The bulky ortho-bromine atoms create steric hindrance, requiring optimized conditions for complete conversion.[1]
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Route A (Classical): Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with anhydrous base.[1] High yield, but involves highly toxic alkylating agents.[1]
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Route B (Green/Industrial): Dimethyl Carbonate (DMC).[1][4][5][6] Uses a non-toxic reagent but requires higher temperatures and phase-transfer catalysis (PTC) due to lower electrophilicity.[1]
Protocol A: Laboratory Scale Synthesis (Methyl Iodide Method)
Recommended for small-scale generation of analytical standards.[1]
Reagents:
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Methyl Iodide (MeI) [Excess, 2.5 eq][1]
-
Potassium Carbonate (K₂CO₃) [Anhydrous, 3.0 eq][1]
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Solvent: Acetone or DMF (Anhydrous)[1]
Step-by-Step Methodology:
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Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
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Dissolution: Charge TBBPA (10.0 g, 18.4 mmol) and anhydrous K₂CO₃ (7.6 g, 55.2 mmol) into Acetone (100 mL). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of phenolate).
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Alkylation: Add Methyl Iodide (2.9 mL, 46 mmol) dropwise via syringe. Caution: MeI is a neurotoxin; work in a fume hood.
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Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The starting material (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.8).[1]
-
Workup:
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Cool reaction to room temperature.
-
Filter off inorganic salts (KI/excess K₂CO₃).[1]
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Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification: Recrystallize from hot Ethanol or Isopropanol.
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Yield: Expect 90–95% (White needles).
Protocol B: Green Synthesis (Dimethyl Carbonate Method)
Recommended for scale-up or green-chemistry compliance.[1]
Mechanism: At temperatures >120°C, DMC acts as a methylating agent.[1] A base (K₂CO₃) and a catalyst ( Tetrabutylammonium bromide - TBAB) are required to overcome the lower reactivity.[1]
Step-by-Step Methodology:
-
Mixture: In a high-pressure glass reactor or autoclave, combine TBBPA (1 eq), K₂CO₃ (0.1 eq), and TBAB (0.05 eq).
-
Reagent/Solvent: Add Dimethyl Carbonate (DMC) in large excess (acting as both reagent and solvent).
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Reaction: Seal and heat to 140–160°C for 5–8 hours. (Pressure will rise due to CO₂ evolution).[1]
-
Workup: Distill off excess DMC. Wash the residue with water to remove catalyst/salts. Recrystallize from Toluene/Ethanol.
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix and workflow for synthesizing TBBPA-BME, highlighting the divergence between "Green" and "Classical" routes.
Figure 1: Comparative workflow for the synthesis of TBBPA-BME via Classical SN2 vs. Green DMC pathways.[1]
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. The disappearance of the phenolic hydroxyl signal is the primary indicator of reaction completion.
| Technique | Parameter | Diagnostic Signal (Expected) | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 3.85 – 3.95 ppm (s, 6H) | -OCH₃ (Methoxy protons).[1] Key proof of methylation. |
| 1.60 ppm (s, 6H) | -C(CH₃)₂- (Isopropylidene methyls).[1] | ||
| 7.30 – 7.40 ppm (s, 4H) | Aromatic protons (meta to ether).[1] | ||
| Absence | ~5.5 – 6.0 ppm | Disappearance of Phenolic -OH confirms 100% conversion.[1] | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 2800 – 3000 cm⁻¹ | C-H stretching (Alkyl).[1] |
| 1240 – 1260 cm⁻¹ | C-O-C asymmetric stretching (Aryl alkyl ether). | ||
| Absence | 3200 – 3500 cm⁻¹ | Broad O-H stretch must be absent. | |
| Mass Spectrometry | m/z | 570, 572, 574, 576, 578 | Characteristic isotope cluster for 4 Bromine atoms . |
Properties and Stability for Drug Development Context
Thermal Stability
TBBPA-BME exhibits higher thermal stability than TBBPA due to the protection of the labile phenolic protons.
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TGA (5% Weight Loss): Typically > 280°C.[1]
-
Implication: Stable under standard formulation and sterilization conditions (autoclaving).
Metabolic Stability & Toxicology
For researchers investigating this compound as a model or environmental contaminant:
-
Metabolic Pathway: The ether linkage is metabolically stable but can undergo O-demethylation via cytochrome P450 enzymes (likely CYP2B or CYP3A families) in hepatic microsomes, reverting to the parent TBBPA.[1]
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Lipophilicity: The high LogP (~6.[8]8) suggests rapid distribution into adipose tissue and potential for bioaccumulation.
-
Endocrine Activity: Unlike TBBPA, which has weak estrogenic activity (due to the -OH group mimicking estradiol), TBBPA-BME is structurally distinct.[1] However, metabolic reversion to TBBPA in vivo restores this potential toxicity.[1]
Figure 2: Predicted metabolic pathway of TBBPA-BME in mammalian systems.[1]
References
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Chemical Identity & CAS Verification
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Synthesis Methodologies (Methylation)
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Physicochemical Properties
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Toxicology & Metabolism
Sources
- 1. 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | CID 37840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRABROMOBISPHENOL A DIMETHYL ETHER CAS#: 37853-61-5 [amp.chemicalbook.com]
- 3. accustandard.com [accustandard.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 8. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
